molecular formula C8H7ClO3S B1312745 4-(Methanesulfonyl)benzoyl chloride CAS No. 40913-92-6

4-(Methanesulfonyl)benzoyl chloride

Cat. No. B1312745
CAS RN: 40913-92-6
M. Wt: 218.66 g/mol
InChI Key: IPEIDGXNXFPGBG-UHFFFAOYSA-N
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Patent
US08912176B2

Procedure details

To a stirred solution of 4-methylsulphonylbenzoic acid (100 mg, 0.48 mmol) in DCM (2 mL) was added SOCl2 (52 μL, 0.73 mmol) and toluene (2 mL) and the resulting reaction was stirred at 60° C. for 20 hours. A further charge of SOCl2 (100 μL, 1.45 mmol) was added and the reaction was heated at 80° C. for a further 24 hours. Volatiles were removed at reduced pressure and the crude product used in subsequent steps without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
52 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
100 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].O=S(Cl)[Cl:16].C1(C)C=CC=CC=1>C(Cl)Cl>[CH3:1][S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:16])=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
52 μL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 μL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 80° C. for a further 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Volatiles were removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product used in subsequent steps without further purification

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CS(=O)(=O)C1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.